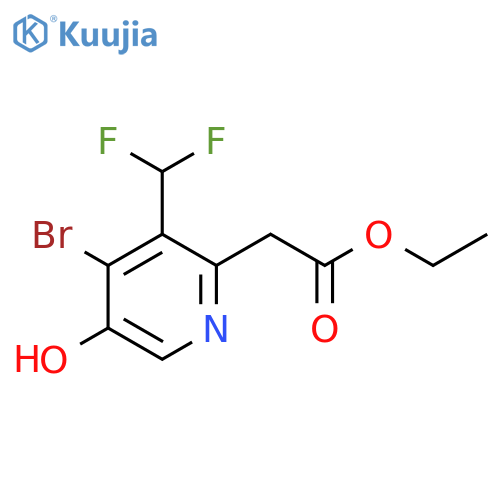

Cas no 1805244-57-8 (Ethyl 4-bromo-3-(difluoromethyl)-5-hydroxypyridine-2-acetate)

Ethyl 4-bromo-3-(difluoromethyl)-5-hydroxypyridine-2-acetate 化学的及び物理的性質

名前と識別子

-

- Ethyl 4-bromo-3-(difluoromethyl)-5-hydroxypyridine-2-acetate

-

- インチ: 1S/C10H10BrF2NO3/c1-2-17-7(16)3-5-8(10(12)13)9(11)6(15)4-14-5/h4,10,15H,2-3H2,1H3

- InChIKey: DPCKAAMBBNDSFW-UHFFFAOYSA-N

- ほほえんだ: BrC1C(=CN=C(CC(=O)OCC)C=1C(F)F)O

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 6

- 重原子数: 17

- 回転可能化学結合数: 5

- 複雑さ: 268

- 疎水性パラメータ計算基準値(XlogP): 2

- トポロジー分子極性表面積: 59.4

Ethyl 4-bromo-3-(difluoromethyl)-5-hydroxypyridine-2-acetate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029061024-1g |

Ethyl 4-bromo-3-(difluoromethyl)-5-hydroxypyridine-2-acetate |

1805244-57-8 | 97% | 1g |

$1,475.10 | 2022-04-01 |

Ethyl 4-bromo-3-(difluoromethyl)-5-hydroxypyridine-2-acetate 関連文献

-

Boaz Vilozny,Paolo Actis,Daniel Hwang,Bakthan Singaram,Nader Pourmand Nanoscale, 2013,5, 9214-9221

-

Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233

-

3. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225

-

Na Zhang,Zhe Li,Can Zhu,Hongjian Peng,Yingping Zou RSC Adv., 2021,11, 13571-13578

-

Daqiang Yuan J. Mater. Chem. A, 2017,5, 1334-1347

-

Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789

-

Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258

-

Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908

Ethyl 4-bromo-3-(difluoromethyl)-5-hydroxypyridine-2-acetateに関する追加情報

Ethyl 4-bromo-3-(difluoromethyl)-5-hydroxypyridine-2-acetate (CAS No. 1805244-57-8): A Versatile Intermediate in Modern Pharmaceutical Synthesis

Ethyl 4-bromo-3-(difluoromethyl)-5-hydroxypyridine-2-acetate, identified by its CAS number 1805244-57-8, represents a significant compound in the realm of pharmaceutical chemistry. This pyridine derivative exhibits a unique structural configuration that makes it a valuable intermediate in the synthesis of various bioactive molecules. The presence of multiple functional groups, including a bromo substituent, a difluoromethyl group, and a hydroxyl group, alongside the acetate ester moiety, endows this compound with diverse chemical reactivity and potential applications in drug development.

The< strong>Ethyl 4-bromo-3-(difluoromethyl)-5-hydroxypyridine-2-acetate molecule's structure is particularly noteworthy for its ability to serve as a precursor in the construction of more complex pharmacophores. The bromo group, for instance, is a common handle for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, which are pivotal in constructing carbon-carbon or carbon-nitrogen bonds, respectively. These reactions are widely employed in the synthesis of heterocyclic compounds that often form the backbone of modern therapeutic agents.

The< strong>difluoromethyl group is another critical feature of this compound. Difluoromethyl groups are frequently incorporated into drug molecules due to their ability to enhance metabolic stability, improve binding affinity to biological targets, and modulate pharmacokinetic properties. Recent studies have highlighted the role of difluorinated compounds in oncology and anti-inflammatory therapies, where their unique electronic properties contribute to potent activity against disease-causing pathogens or dysregulated cellular processes.

In addition to these well-documented properties, the< strong>hydroxypyridine core of Ethyl 4-bromo-3-(difluoromethyl)-5-hydroxypyridine-2-acetate offers opportunities for further derivatization. Hydroxyl groups can participate in hydrogen bonding interactions, which are crucial for molecule-receptor binding. This feature makes such pyridine derivatives attractive candidates for designing molecules with enhanced solubility and improved oral bioavailability.

The acetate ester group at the 2-position of the pyridine ring not only contributes to the overall solubility profile of the compound but also serves as a versatile handle for further chemical transformations. Ester groups can be readily converted into other functional moieties, such as carboxylic acids or amides, through hydrolysis or amidation reactions. These transformations are essential in fine-tuning the pharmacological properties of drug candidates.

Recent advancements in medicinal chemistry have underscored the importance of< strong>Ethyl 4-bromo-3-(difluoromethyl)-5-hydroxypyridine-2-acetate as a building block for innovative drug discovery programs. For instance, researchers have leveraged its structural features to develop novel inhibitors targeting enzymes overexpressed in cancer cells. The bromo and difluoromethyl groups provide handles for precise molecular modifications that enhance binding specificity and reduce off-target effects. Moreover, the hydroxypyridine scaffold allows for interactions with biological targets that are critical for modulating disease pathways.

The utility of this compound extends beyond oncology applications. Emerging research suggests its potential in developing treatments for infectious diseases caused by bacterial or viral pathogens. The< strong>difluoromethyl group has been shown to improve resistance profiles against microbial enzymes that degrade therapeutic agents. Consequently, derivatives of Ethyl 4-bromo-3-(difluoromethyl)-5-hydroxypyridine-2-acetate may offer novel strategies for combating resistant strains of pathogens.

The synthesis and optimization of< strong>Ethyl 4-bromo-3-(difluoromethyl)-5-hydroxypyridine-2-acetate also highlight advancements in green chemistry principles. Modern synthetic methodologies emphasize efficiency, scalability, and environmental sustainability. Recent reports detail streamlined synthetic routes that minimize waste generation and reduce reliance on hazardous reagents while maintaining high yields and purity standards. Such improvements align with global efforts to promote sustainable pharmaceutical manufacturing practices.

In conclusion, Ethyl 4-bromo-3-(difluoromethyl)-5-hydroxypyridine-2-acetate (CAS No. 1805244-57-8) stands as a testament to the ingenuity of modern chemical synthesis in addressing complex biological challenges. Its multifunctional structure provides chemists with an array of possibilities for designing next-generation therapeutics across multiple therapeutic areas. As research continues to uncover new applications and refine synthetic methodologies, this compound will undoubtedly remain a cornerstone in pharmaceutical innovation.

1805244-57-8 (Ethyl 4-bromo-3-(difluoromethyl)-5-hydroxypyridine-2-acetate) 関連製品

- 1105196-39-1([2-(4-morpholin-4-yl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl]amine)

- 1797739-69-5(8-Azabicyclo[3.2.1]oct-2-en-8-yl[4-(trifluoromethoxy)phenyl]methanone)

- 1170404-72-4(4-4-(4-ethoxybenzoyl)piperazin-1-yl-6-(1H-pyrazol-1-yl)pyrimidine)

- 2229607-69-4(4-(2-methyl-2H-indazol-3-yl)butanal)

- 2228921-29-5(2-2-(methylsulfanyl)phenylethane-1-thiol)

- 2790095-60-0(N-((4-Bromophenyl)sulfonyl)-3-methylbutanamide)

- 1250638-66-4(methyl 2-amino-3-(2,5-dioxopyrrolidin-1-yl)-2-methylpropanoate)

- 1824468-79-2(2-(4-tert-butyl-2-pyridyl)propan-2-amine;hydrochloride)

- 60478-25-3(3-(4-chlorophenyl)-6-hydrazinopyridazine)

- 2165532-10-3(1-((1S,2S)-2-(3-bromophenyl)cyclopropyl)ethanone)